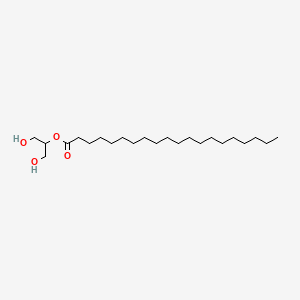![molecular formula C27H28O10S2 B14162220 Methyl 2-o-benzoyl-3,4-bis-o-[(4-methylphenyl)sulfonyl]pentopyranoside CAS No. 3877-39-2](/img/structure/B14162220.png)
Methyl 2-o-benzoyl-3,4-bis-o-[(4-methylphenyl)sulfonyl]pentopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-o-benzoyl-3,4-bis-o-[(4-methylphenyl)sulfonyl]pentopyranoside is a complex organic compound with the molecular formula C27H28O10S2 This compound is characterized by its unique structure, which includes benzoyl and sulfonyl groups attached to a pentopyranoside backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-o-benzoyl-3,4-bis-o-[(4-methylphenyl)sulfonyl]pentopyranoside typically involves multiple steps, starting with the preparation of the pentopyranoside core. The benzoyl and sulfonyl groups are then introduced through electrophilic aromatic substitution reactions. Common reagents used in these reactions include benzoyl chloride and sulfonyl chlorides, with catalysts such as aluminum chloride or iron(III) chloride to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-o-benzoyl-3,4-bis-o-[(4-methylphenyl)sulfonyl]pentopyranoside undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or nucleophiles such as amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Methyl 2-o-benzoyl-3,4-bis-o-[(4-methylphenyl)sulfonyl]pentopyranoside has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-o-benzoyl-3,4-bis-o-[(4-methylphenyl)sulfonyl]pentopyranoside involves its interaction with specific molecular targets. The benzoyl and sulfonyl groups can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are ongoing .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-O-acetyl-3-O-benzoyl-2,6-bis-O-[(4-methylphenyl)sulfonyl]-α-D-glucopyranoside
- 2-(4-methylsulfonyl phenyl) indole derivatives
Uniqueness
Methyl 2-o-benzoyl-3,4-bis-o-[(4-methylphenyl)sulfonyl]pentopyranoside is unique due to its specific combination of benzoyl and sulfonyl groups attached to a pentopyranoside backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
3877-39-2 |
|---|---|
Formule moléculaire |
C27H28O10S2 |
Poids moléculaire |
576.6 g/mol |
Nom IUPAC |
[2-methoxy-4,5-bis-(4-methylphenyl)sulfonyloxyoxan-3-yl] benzoate |
InChI |
InChI=1S/C27H28O10S2/c1-18-9-13-21(14-10-18)38(29,30)36-23-17-34-27(33-3)25(35-26(28)20-7-5-4-6-8-20)24(23)37-39(31,32)22-15-11-19(2)12-16-22/h4-16,23-25,27H,17H2,1-3H3 |
Clé InChI |
WMUNDZWHRMROES-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OC2COC(C(C2OS(=O)(=O)C3=CC=C(C=C3)C)OC(=O)C4=CC=CC=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


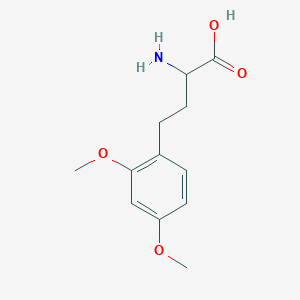
![(1R,5R)-N-((S)-1-(cyclopentylamino)-1-oxo-3-phenylpropan-2-yl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide](/img/structure/B14162144.png)
![17-(4-ethoxyphenyl)-14-ethyl-13-(2-methoxyethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14162147.png)

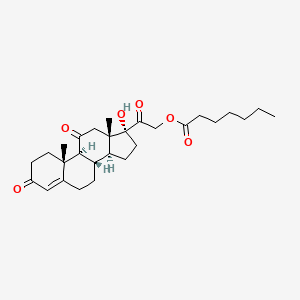
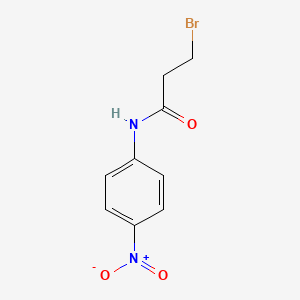
![N-(3-methylphenyl)-2-{3-[(3-methylphenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14162170.png)
![3-[[4-[bis(2-cyanoethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]-(2-cyanoethyl)amino]propanenitrile](/img/structure/B14162182.png)
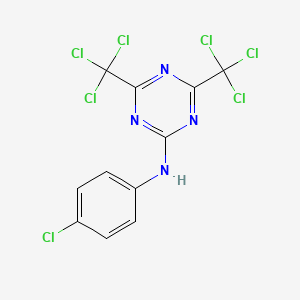
![N-[4-(acetylcarbamothioylamino)phenyl]pyridine-3-carboxamide](/img/structure/B14162205.png)
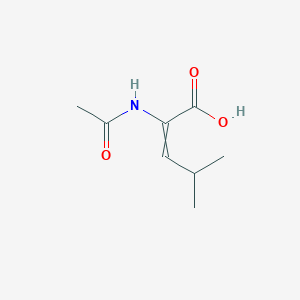
![Tert-butyl 3-amino-6-tert-butyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate](/img/structure/B14162216.png)
![5-[(Z)-2-phenylethenyl]-1,3-benzodioxole](/img/structure/B14162226.png)
